

# Rezafungin Acetate: A Comprehensive Technical Guide on Pharmacokinetic and Pharmacodynamic Properties

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Compound of Interest		
Compound Name:	Rezafungin acetate	
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#### Introduction

Rezafungin acetate is a next-generation, long-acting echinocandin antifungal agent engineered for the treatment and prevention of invasive fungal infections. Its unique chemical structure, a modification of anidulafungin, confers enhanced stability and a distinguished pharmacokinetic profile, allowing for once-weekly intravenous administration.[1][2] This attribute presents a significant clinical advantage over the daily dosing required for other echinocandins.[1] This technical guide provides an in-depth review of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of rezafungin, summarizing key data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

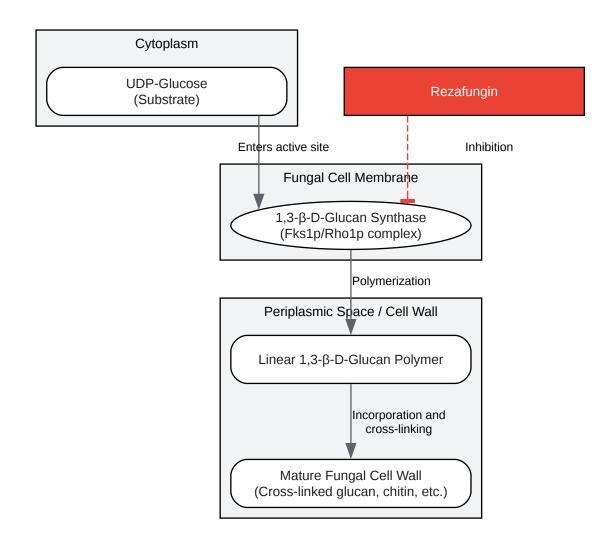
#### **Mechanism of Action**

Rezafungin, like other echinocandins, targets a crucial component of the fungal cell wall. It is a non-competitive inhibitor of the 1,3- $\beta$ -D-glucan synthase enzyme complex, which is responsible for the synthesis of 1,3- $\beta$ -D-glucan, an essential structural polymer in the cell wall of many pathogenic fungi, including Candida and Aspergillus species.[1] The depletion of this polymer disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell death.[1] This mechanism is specific to fungi as mammalian cells lack a cell wall and the 1,3- $\beta$ -D-glucan synthase enzyme.



## 1,3-β-D-Glucan Synthesis Pathway and Inhibition by Rezafungin

The biosynthesis of 1,3- $\beta$ -D-glucan is a critical process for fungal cell wall construction and maintenance. The following diagram illustrates this pathway and the point of inhibition by rezafungin.



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**Caption:** Inhibition of 1,3- $\beta$ -D-glucan synthesis by rezafungin.

#### **Pharmacokinetic Properties**

Rezafungin exhibits a distinct pharmacokinetic profile characterized by a long half-life, dose-proportional exposure, and high protein binding. These properties support a once-weekly



dosing regimen.

#### **Preclinical Pharmacokinetics**

Studies in animal models have been crucial in defining the pharmacokinetic profile of rezafungin.

Paramet er	Animal Model	Dose	Route	Cmax (µg/mL)	AUC (μg*h/m L)	T½ (h)	Referen ce
Cmax, AUC, T½	Mouse	10-60 mg/kg	IP	23.1-95.8	736-3300 (0-48h)	29.8-52.0	
Cmax, AUC, T½	Mouse	20 mg/kg	IP	30.5	762 (AUClast	21.1	
T½, Vd,	Dog	Single Dose	IV	-	-	53.1	

#### **Clinical Pharmacokinetics**

Human studies have confirmed the long half-life and dose-linearity of rezafungin.



Para meter	Popul ation	Dosin g Regi men	Cmax (µg/m L)	AUC0 -168h (μg*h/ mL)	T½ (h)	Vd (L)	CL (L/h)	Protei n Bindi ng (%)	Refer ence
PK Param eters	Health y Volunt eers	400 mg once- weekly for 3 weeks	30.5	1840	~130	-	-	>98	
PK Param eters	Patient s with Candi demia/ IC	400 mg loadin g dose, then 200 mg weekly	19.2 (Day 1)	827 (Day 1)	~133	67	0.35	87.5- 93.6	
PK Param eters	Patient s with Candi demia/ IC	400 mg loadin g dose, then 200 mg weekly	11.8 (Day 15)	667 (Day 15)	-	-	-	-	

### **Pharmacodynamic Properties**

The antifungal activity of rezafungin is concentration-dependent. The primary pharmacodynamic index predictive of efficacy is the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).



#### In Vitro Susceptibility

Rezafungin has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species, including isolates resistant to other antifungal classes.

Organism	Number of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	Reference
Aspergillus fumigatus	46 (WT and azole-resistant)	0.03	0.125	
Aspergillus spp.	-	0.03	0.125	

#### **In Vivo Efficacy**

Neutropenic mouse models of disseminated candidiasis and aspergillosis have been instrumental in establishing the in vivo efficacy of rezafungin.

Animal Model	Pathogen	PK/PD Target	Stasis fAUC/MIC	1-log Kill fAUC/MIC	Reference
Neutropenic Mouse	C. albicans	fAUC/MIC	2.92	-	
Neutropenic Mouse	C. glabrata	fAUC/MIC	0.07	-	
Neutropenic Mouse	C. parapsilosis	fAUC/MIC	2.61	-	_

#### **Clinical Efficacy (Phase 3 ReSTORE Trial)**

The ReSTORE trial was a pivotal Phase 3 study that demonstrated the non-inferiority of onceweekly rezafungin to daily caspofungin for the treatment of candidemia and invasive candidiasis.



Outcome	Rezafungin (400 mg/200 mg weekly)	Caspofungin (70 mg/50 mg daily)	Treatment Difference (95% CI)	Reference
Day 30 All-Cause Mortality	25.2%	24.8%	0.4% (-10.8, 11.6)	
Day 14 Global Cure	56.5%	57.3%	-1.0% (-13.5, 11.6)	
Day 5 Mycological Eradication	68.7%	63.2%	5.5%	_

## **Experimental Protocols**In Vivo Murine Model of Disseminated Candidiasis

This model is commonly used to evaluate the in vivo efficacy of antifungal agents.

- Immunosuppression: Mice (e.g., female ICR or BALB/c) are rendered neutropenic through
  the intraperitoneal (IP) administration of cyclophosphamide. A typical regimen involves an
  initial dose of 150-200 mg/kg administered 3-4 days prior to infection, followed by a second
  dose of 100-150 mg/kg one day before or on the day of infection.
- Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with a suspension of Candida blastospores (e.g., 1 x 103 to 1 x 105 CFU/mouse).
- Treatment: Rezafungin or a comparator agent is administered at various doses and schedules (e.g., single dose, fractionated doses) via IP or subcutaneous (SC) injection, typically starting 2 hours post-infection.
- Endpoint Assessment: At predetermined time points (e.g., 24, 48, 96 hours post-infection),
  mice are euthanized. The kidneys are aseptically harvested, homogenized, and serially
  diluted for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue).
  Survival may also be monitored as a primary endpoint.



 Pharmacokinetic Sampling: In parallel satellite groups, blood samples are collected at various time points post-dosing via cardiac puncture or other appropriate methods to determine plasma drug concentrations using LC-MS/MS.

## In Vitro Minimum Inhibitory Concentration (MIC) Determination (CLSI Broth Microdilution)

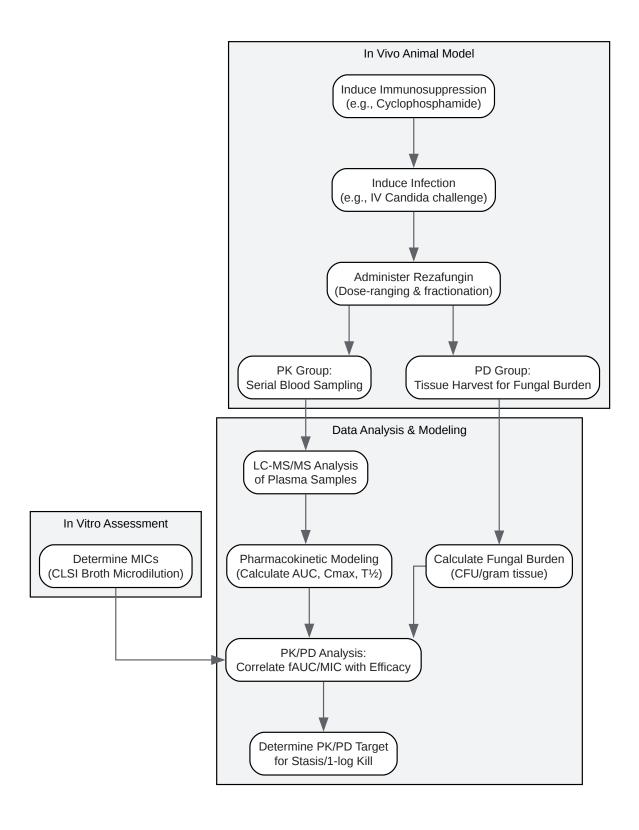
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is the reference method for yeast susceptibility testing.

- Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.
- Drug Dilution: Rezafungin is serially diluted (typically 2-fold) in the test medium in a 96-well microtiter plate to achieve a range of final concentrations.
- Inoculum Preparation: Fungal isolates are grown on agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL in the wells.
- Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
- MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a
  prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the growth
  control well.

# Visualized Workflows General Workflow for a Preclinical Antifungal PK/PD Study

The following diagram outlines the typical workflow for a preclinical study designed to evaluate the pharmacokinetic and pharmacodynamic properties of an antifungal agent like rezafungin.





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**Caption:** Workflow for a preclinical antifungal PK/PD study.



#### Conclusion

Rezafungin acetate represents a significant advancement in the treatment of invasive fungal infections. Its unique pharmacokinetic profile, characterized by a long half-life and high, front-loaded exposure, allows for a convenient once-weekly dosing schedule. The robust pharmacodynamic properties, driven by a concentration-dependent fAUC/MIC relationship, translate to potent in vivo and clinical efficacy against a wide range of pathogenic fungi. The data and methodologies presented in this guide underscore the comprehensive preclinical and clinical evaluation that forms the basis of its therapeutic application, providing a valuable resource for researchers and drug development professionals in the field of mycology.

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